molecular formula C8H18N2 B12311586 (3S,4R)-N,N,3-trimethylpiperidin-4-amine

(3S,4R)-N,N,3-trimethylpiperidin-4-amine

Cat. No.: B12311586
M. Wt: 142.24 g/mol
InChI Key: FZVOPHDUSUCYND-JGVFFNPUSA-N
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Description

N,N,3-trimethylpiperidin-4-amine, cis: is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is commonly used for forming C-N bonds in piperidine derivatives.

Industrial Production Methods: Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, cycloaddition, annulation, and amination . These methods are designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N,N,3-trimethylpiperidin-4-amine, cis undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. .

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Mechanism of Action

The mechanism of action of N,N,3-trimethylpiperidin-4-amine, cis involves its interaction with molecular targets and pathways in biological systems. Piperidine derivatives often act on specific receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness: N,N,3-trimethylpiperidin-4-amine, cis is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cis configuration also contributes to its unique reactivity and interactions with biological targets .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(3S,4R)-N,N,3-trimethylpiperidin-4-amine

InChI

InChI=1S/C8H18N2/c1-7-6-9-5-4-8(7)10(2)3/h7-9H,4-6H2,1-3H3/t7-,8+/m0/s1

InChI Key

FZVOPHDUSUCYND-JGVFFNPUSA-N

Isomeric SMILES

C[C@H]1CNCC[C@H]1N(C)C

Canonical SMILES

CC1CNCCC1N(C)C

Origin of Product

United States

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